
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea
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Description
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C16H24N4O and its molecular weight is 288.395. The purity is usually 95%.
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Biological Activity
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Indole Moiety : Associated with various biological activities.
- Dimethylamino Group : Enhances solubility and biological interaction.
- Urea Linkage : Plays a critical role in receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The indole structure allows it to bind effectively to serotonin receptors, which are implicated in mood regulation and other physiological processes.
Antiviral Activity
Research has indicated that compounds with indole structures exhibit antiviral properties. For instance, studies suggest that derivatives of indole can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways .
Neuroprotective Effects
Given the presence of the dimethylamino group, the compound may also exhibit neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions typically starting from readily available indole derivatives. Variations of this compound have been synthesized to explore the structure-activity relationship (SAR), leading to the development of more potent analogs.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUAPOVYVRWJQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.